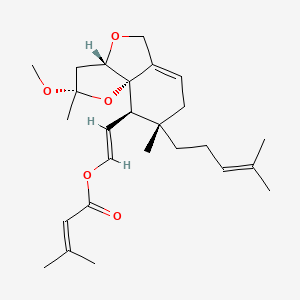

Neovibsanin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neovibsanin B is a natural product found in Viburnum sieboldii with data available.

Analyse Chemischer Reaktionen

Diels–Alder Reaction and Post-Cyclization Modifications

The intramolecular Diels–Alder (DA) reaction serves as the cornerstone for constructing Neovibsanin B’s bicyclic core. In the total synthesis reported by Imagawa et al., this reaction was accelerated using DMI (1,3-dimethyl-2-imidazolidinone), enabling efficient cyclization under mild conditions . Post-DA transformations include:

-

Oxy-Michael Addition : A base-catalyzed nucleophilic attack on an α,β-unsaturated carbonyl intermediate, forming a critical oxygen-carbon bond.

-

Lactonization : Cyclization via esterification to generate the lactone ring, a structural hallmark of this compound .

Asymmetric 1,4-Addition for Chirality Induction

A formal synthesis by Fukuyama et al. employed an asymmetric 1,4-addition of bis(vinyl)cuprate [(H₂C=CH)₂Cu(CN)Li₂] to a trisubstituted α,β-unsaturated carboxylic acid derivative. This step established the C-11 all-carbon quaternary stereocenter with high enantiocontrol, a pivotal challenge in this compound’s synthesis .

Negishi Carbopalladation-Carbonylative Esterification

This tandem reaction was utilized to construct the A-ring of this compound. Key steps include:

-

Cyclic Carbopalladation : Formation of a palladium-mediated cyclic intermediate.

-

Carbonylative Esterification : Introduction of a carbonyl group and subsequent esterification to finalize the A-ring structure .

Table 1: Synthetic Routes for this compound

Structural Validation and Functionalization

Post-synthetic analyses, including NMR and NOESY, confirmed stereochemical assignments. For example, NOESY correlations in derivative compounds (e.g., neovibsanin J and K) resolved the spatial orientation of methyl groups and methoxy substituents, ensuring fidelity to the natural product’s configuration .

These methodologies underscore the interplay of cycloadditions, asymmetric catalysis, and transition-metal-mediated reactions in accessing this compound’s intricate structure. The synthetic strategies not only replicate the natural product but also provide a platform for derivatization to explore its pharmacological potential.

Eigenschaften

Molekularformel |

C26H38O5 |

|---|---|

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

[(E)-2-[(2S,3aS,8S,9R,9aS)-2-methoxy-2,8-dimethyl-8-(4-methylpent-3-enyl)-3a,5,7,9-tetrahydro-3H-furo[2,3-i][2]benzofuran-9-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C26H38O5/c1-18(2)9-8-12-24(5)13-10-20-17-30-22-16-25(6,28-7)31-26(20,22)21(24)11-14-29-23(27)15-19(3)4/h9-11,14-15,21-22H,8,12-13,16-17H2,1-7H3/b14-11+/t21-,22+,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

YNJGXQUTVLYUEZ-QUJJFIQJSA-N |

Isomerische SMILES |

CC(=CCC[C@]1(CC=C2CO[C@@H]3[C@@]2([C@@H]1/C=C/OC(=O)C=C(C)C)O[C@](C3)(C)OC)C)C |

Kanonische SMILES |

CC(=CCCC1(CC=C2COC3C2(C1C=COC(=O)C=C(C)C)OC(C3)(C)OC)C)C |

Synonyme |

neovibsanin A neovibsanin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.